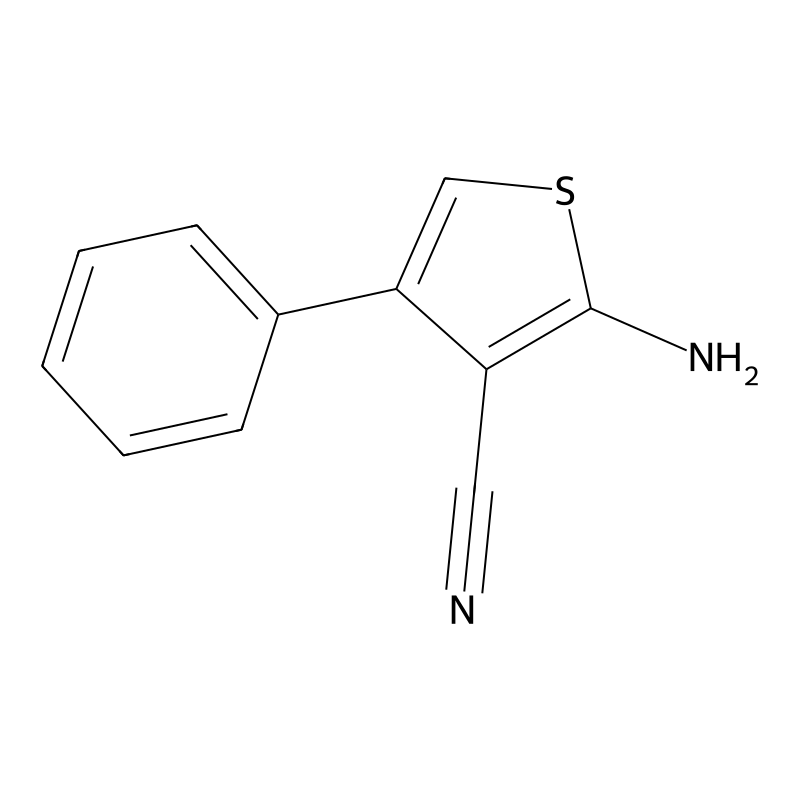

2-Amino-4-phenyl-3-thiophenecarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Heterocyclic Thiophene Ring

The presence of the thiophene ring, a five-membered aromatic ring containing sulfur, makes 2-Amino-4-phenylthiophene-3-carbonitrile a heterocyclic compound. This class of molecules is known for its diverse biological activities, including medicinal properties .

Amino Group

The amino group (NH2) introduces a potential site for chemical modifications, allowing the creation of derivatives with potentially altered properties. This functional group can also be involved in hydrogen bonding, which can be crucial for interactions with biological molecules .

Nitrile Group

The nitrile group (CN) can participate in various reactions, making it a versatile functional group for organic synthesis. It can also be a bioisostere of a carboxylic acid group, potentially mimicking the behavior of natural molecules in biological systems .

2-Amino-4-phenyl-3-thiophenecarbonitrile, with the chemical formula C11H10N2S, is a heterocyclic compound featuring both thiophene and carbonitrile functional groups. This compound is characterized by the presence of an amino group at the 2-position, a phenyl group at the 4-position, and a carbonitrile group at the 3-position of the thiophene ring. Its structural uniqueness contributes to its diverse applications in medicinal chemistry and agrochemical industries.

Research indicates that compounds similar to 2-amino-4-phenyl-3-thiophenecarbonitrile exhibit significant biological activities, including antimicrobial and antifungal properties. These activities are attributed to the electron-rich nature of the thiophene ring and the presence of the amino group, which can interact with biological targets. Specific studies have shown that derivatives can inhibit certain enzymes or microbial growth, making them potential candidates for pharmaceutical development .

The synthesis of 2-amino-4-phenyl-3-thiophenecarbonitrile can be achieved through various methods:

- Gewald Reaction: This method involves reacting α-thiocyanatoacetophenone with suitable nitriles under basic conditions.

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave irradiation to enhance reaction rates and yields in the synthesis of 2-aminothiophenes .

- Nanocatalysis: The use of nanocatalysts like Mg/La mixed oxides has been reported to facilitate this synthesis efficiently under mild conditions .

2-Amino-4-phenyl-3-thiophenecarbonitrile serves as an important building block in the production of agrochemicals and pharmaceuticals. Its derivatives are utilized in developing herbicides and fungicides due to their biological activity. Additionally, it can be used in organic synthesis as an intermediate for creating more complex molecular structures .

Interaction studies involving 2-amino-4-phenyl-3-thiophenecarbonitrile focus on its binding affinity with various biological macromolecules. These studies often utilize techniques such as molecular docking and spectroscopic methods to understand how this compound interacts with enzymes or receptors. Such investigations reveal insights into its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with 2-amino-4-phenyl-3-thiophenecarbonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-4-methyl-5-phenyl-3-thiophenecarbonitrile | Methyl group at position 4 | Enhanced solubility and altered biological activity |

| 2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile | Dichlorophenyl substitution | Increased potency against specific pathogens |

| 2-Amino-4,5-dihydrothiophene-3-carbonitriles | Dihydrothiophene structure | Different reactivity patterns due to saturation |

These compounds exhibit varying degrees of biological activity and chemical reactivity due to modifications in their substituents, which can significantly influence their applications in medicinal chemistry and agrochemistry.

The Gewald reaction represents the most widely utilized and versatile method for synthesizing 2-amino-4-phenyl-3-thiophenecarbonitrile and related aminothiophene derivatives [1] [2] [3]. First described by Karl Gewald in 1961, this three-component reaction involves the condensation of a ketone or aldehyde with an activated acetonitrile derivative and elemental sulfur in the presence of a base [1] [2].

Classical Gewald Reaction Mechanism

The classical Gewald reaction mechanism proceeds through several well-defined steps that have been extensively studied using density functional theory calculations [4] [5] [6]. The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the activated acetonitrile, followed by the incorporation of elemental sulfur and subsequent cyclization [4] [5].

The mechanism begins with the formation of an α,β-unsaturated nitrile intermediate through Knoevenagel condensation [1] [4]. This is followed by the opening of elemental sulfur (S8) rings, leading to polysulfide formation [4] [5]. The polysulfide intermediates can interconvert and decompose through various pathways including unimolecular cyclization, nucleophilic degradation, and scrambling reactions [4] [5].

Protonation of the polysulfides changes their electrophilic behavior and provides a kinetically favorable pathway for decomposition [4] [5]. This protonation-induced intermolecular degradation is feasible for polysulfides of all lengths, but unimolecular decomposition is kinetically favored for long polysulfides containing six or more sulfur atoms [4] [5].

The final step involves cyclization of the monosulfide intermediate with aromatization to form the thiophene product [4] [5]. This cyclization step provides the only thermodynamic driving force for the reaction, funneling all intermediate species toward the observed product in a thermodynamically controlled process [4] [5].

Modified Gewald Methodologies

Several modified Gewald methodologies have been developed to improve reaction efficiency, reduce reaction times, and enhance environmental sustainability [7] [8] [9]. These modifications include the use of alternative catalysts, reaction conditions, and work-up procedures.

Piperidinium Borate Catalysis: A significant advancement in Gewald methodology involves the use of piperidinium borate as a conjugate acid-base pair catalyst [7] [8]. This system requires only 10-20 mol% catalyst loading and provides excellent yields (89-96%) with reaction times ranging from 15 minutes to 6 hours [7] [8]. The catalyst demonstrates outstanding recyclability and reusability, making it economically attractive for large-scale synthesis [7] [8].

Fiber-Supported Catalysis: N-methylpiperazine-functionalized polyacrylonitrile fiber has been developed as a heterogeneous catalyst for Gewald reactions [9]. This fiber catalyst can be easily separated by filtration and reused for at least 10 cycles with minimal loss of activity [9]. The system provides good to excellent yields (65-91%) and represents the first example of a fiber catalyst for Gewald reactions [9].

Ionic Liquid-Supported Synthesis: Task-specific ionic liquids, such as [2-hydemim][BF4], have been employed as soluble supports for Gewald reactions [10]. These systems provide high yields (85-95%) with reduced reaction times (8-10 minutes) and eliminate the need for chromatographic purification [10].

Optimization Parameters and Reaction Conditions

The optimization of Gewald reaction conditions requires careful consideration of multiple parameters that significantly affect yield, selectivity, and reaction efficiency [11] [3] [12]. Temperature control is critical, with optimal ranges typically between 40-80°C [11] [3]. Higher temperatures (above 100°C) can lead to decomposition of starting materials and products [11] [3].

Reaction time optimization reveals that yields plateau after 4-6 hours, with diminishing returns for longer reaction periods [11] [3]. The choice of solvent system significantly impacts reaction outcomes, with polar protic solvents such as ethanol or ethanol-water mixtures providing superior results [11] [3].

Catalyst loading studies demonstrate that 10-20 mol% of base catalyst provides optimal results, with higher loadings offering no additional benefit [7] [8]. The stoichiometry of reactants is crucial, with 1:1:1 ratios of ketone:nitrile:sulfur providing the best yields [11] [3].

The concentration of reactants affects both yield and reaction rate, with moderate concentrations (0.1-0.2 M) providing optimal results [12]. Very high concentrations can lead to side reactions, while dilute conditions result in incomplete conversion [12].

Catalytic Systems in Gewald Synthesis

Various catalytic systems have been developed for Gewald reactions, ranging from traditional organic and inorganic bases to sophisticated conjugate acid-base pairs [13] [3] [7]. Traditional organic bases include triethylamine, morpholine, piperidine, and diethylamine, typically used in stoichiometric amounts [13] [3].

Inorganic bases such as sodium bicarbonate, potassium carbonate, and sodium hydroxide offer cost-effective alternatives with good environmental profiles [13] [3]. These systems typically require 10-100 mol% loading and operate effectively at moderate temperatures (40-60°C) [13] [3].

Recent developments in catalytic systems include the use of conjugate acid-base pairs, particularly piperidinium borate and pyrrolidinium borate [7] [8]. These systems offer truly catalytic loadings (10-20 mol%) with excellent recyclability [7] [8].

Heterogeneous catalysts, including calcined Mg-Al hydrotalcite and ZnO@SiO2-NH2 nanoparticles, provide advantages in terms of catalyst recovery and reuse [14] [15]. These systems typically operate at elevated temperatures (60-100°C) but offer simplified work-up procedures [14] [15].

Alternative Synthetic Approaches

Multi-component Reactions

Multi-component reactions (MCRs) represent an efficient approach to synthesizing complex thiophene derivatives, including 2-amino-4-phenyl-3-thiophenecarbonitrile [16] [17] [18]. These reactions typically involve four or more components reacting in a single operation to form the desired product with high atom economy [16] [17].

A notable four-component Gewald reaction has been developed involving ethyl cyanoacetate, an α-methylene carbonyl compound, a primary or secondary amine, and elemental sulfur [16] [19]. This reaction proceeds efficiently at room temperature in aqueous media with triethylamine as the base [16] [19].

The reaction mechanism involves initial formation of the Knoevenagel product, followed by nucleophilic attack by the amine component and subsequent cyclization with sulfur incorporation [16] [19]. This approach provides 2-amino-3-carboxamide derivatives of thiophene in good yields (65-95%) with short reaction times (1-2 hours) [16] [19].

The four-component strategy offers advantages including room temperature operation, simple work-up procedures, and the ability to introduce structural diversity through variation of the amine component [16] [19]. Products precipitate directly from the reaction mixture and can be purified by simple filtration and recrystallization [16] [19].

Microwave-assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating Gewald reactions and improving yields [20] [21] [10] [22]. Microwave irradiation significantly reduces reaction times from hours to minutes while maintaining or improving product yields [20] [21] [10].

Solid-Phase Microwave Synthesis: Microwave-assisted Gewald reactions have been successfully conducted on solid supports, particularly Wang resin [21] [23]. These reactions typically proceed at 120-150°C for 20-30 minutes, providing good yields (65-85%) of tetrasubstituted 2-aminothiophenes [21] [23].

The solid-phase approach offers advantages including simplified purification, parallel synthesis capabilities, and reduced solvent usage [21] [23]. The reaction products can be cleaved from the resin using standard conditions (TFA/DCM/H2O) to provide the desired thiophene derivatives [21] [23].

Solution-Phase Microwave Synthesis: Solution-phase microwave-assisted Gewald reactions have been conducted using various catalyst systems [10] [22]. KF-alumina has proven particularly effective, providing rapid reactions (2-4 minutes) with good yields (75-90%) [24].

Ionic liquid-supported microwave synthesis represents another advancement, with task-specific ionic liquids serving as both solvent and catalyst [10]. These systems provide high yields (85-95%) with extremely short reaction times (8-10 minutes) [10].

Flow Chemistry Applications

Flow chemistry offers significant advantages for thiophene synthesis, including improved heat and mass transfer, enhanced safety, and easier scale-up capabilities [25] [26] [27]. Continuous flow processes enable precise control of reaction parameters and can accommodate reactive intermediates that might be unstable under batch conditions [25] [26].

Continuous Flow Thiophene Synthesis: Direct arylation reactions of thiophenes have been successfully conducted in continuous flow reactors, providing efficient access to complex thiophene derivatives [27]. Flow chemistry technology enables boosting of reaction efficiency and easier scalability compared to batch processes [27].

Organometallic Flow Chemistry: Flow chemistry has been particularly valuable for generating and utilizing organometallic reagents in thiophene synthesis [25] [26]. The technology enables the ex-situ generation of reactive organometallic species that can be immediately consumed in subsequent reactions [25] [26].

Flow systems offer advantages including improved safety profiles, reduced waste generation, and enhanced reproducibility [25] [26]. The continuous nature of flow processes also enables real-time monitoring and optimization of reaction conditions [25] [26].

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to thiophene synthesis, with emphasis on reducing environmental impact, minimizing waste generation, and using renewable resources [28] [14] [29] [30]. These approaches align with the growing demand for sustainable chemical processes.

Solvent-Free Synthesis: Ball milling techniques have been developed for solvent-free synthesis of 2-aminothiophenes [28] [30]. These mechanochemical approaches eliminate the need for organic solvents and provide excellent yields (up to 97%) with short reaction times (30 minutes) [28] [30].

The ball milling method involves direct grinding of reactants (ethyl acetoacetate, malononitrile, and sulfur) without any catalyst or solvent [28] [30]. This approach represents a significant advancement in green chemistry, offering environmental benefits while maintaining high synthetic efficiency [28] [30].

Aqueous Synthesis: Water-based Gewald reactions have been developed using triethylamine as base [16] [19]. These aqueous systems operate at room temperature and provide good yields (92-97%) with simple work-up procedures [16] [19].

The use of water as the primary solvent eliminates the need for organic solvents and reduces environmental impact [16] [19]. The reaction products typically precipitate from the aqueous medium and can be isolated by simple filtration [16] [19].

Microwave-Assisted Green Synthesis: Combination of microwave irradiation with green solvents represents another advancement [20] [10]. Ethanol-water mixtures have proven particularly effective, providing rapid reactions with reduced environmental impact [20] [10].

Industrial Scale Production Methodologies

Industrial production of 2-amino-4-phenyl-3-thiophenecarbonitrile and related compounds requires optimization for large-scale synthesis, cost-effectiveness, and regulatory compliance [31] [32]. Industrial methods typically focus on maximizing yield while minimizing costs and environmental impact.

Catalytic Reduction Processes: Industrial methods for 2-alkyl-3-aminothiophene derivatives involve catalytic reduction of 2-alkenyl-3-aminothiophene precursors [32]. These processes use heterogeneous catalysts such as palladium, nickel, cobalt, or copper and avoid the use of expensive protecting groups [32].

The catalytic reduction approach offers advantages including cost-effectiveness, scalability, and environmental compatibility [32]. The process can be conducted under mild conditions with high yields and selectivities [32].

Continuous Process Development: Industrial-scale thiophene synthesis increasingly utilizes continuous processing technology [31]. These processes offer advantages including improved heat and mass transfer, enhanced safety, and easier scale-up [31].

At high temperatures, industrial thiophene production can be achieved by heating n-butane with sulfur, followed by dehydrogenation and cyclization [31]. Alternative methods include the reaction of acetylene with hydrogen sulfide at 400°C over alumina catalyst [31].

Process Intensification: Industrial methods focus on process intensification to improve efficiency and reduce costs [31]. This includes the use of high-temperature/high-pressure conditions, specialized reactor designs, and integrated separation processes [31].

Synthetic Route Comparisons: Efficiency and Yield Analysis

A comprehensive comparison of synthetic routes for 2-amino-4-phenyl-3-thiophenecarbonitrile reveals significant differences in efficiency, yield, and practical applicability [33] [3] [7]. The classical Gewald reaction, while well-established and reliable, typically requires 8-24 hours and provides yields of 45-80% [33] [3].

Efficiency Metrics: Modified Gewald methodologies show substantial improvements in efficiency. Microwave-assisted synthesis reduces reaction times to 20-60 minutes with yields of 65-85% [21] [10]. Catalytic systems using piperidinium borate achieve even higher efficiencies with yields of 89-96% in 15 minutes to 6 hours [7] [8].

Yield Optimization: The highest yields are achieved through green chemistry approaches, particularly ball milling methods that provide yields up to 97% [28] [30]. Multi-component reactions offer good yields (65-95%) with the advantage of introducing structural complexity in a single operation [16] [17].

Practical Considerations: Flow chemistry approaches offer excellent scalability and safety profiles, with yields of 70-90% and reaction times of 5-30 minutes [25] [26] [27]. Solid-phase synthesis provides advantages in purification and parallel synthesis but typically offers lower yields (60-85%) [21] [23].

Environmental Impact: Green chemistry approaches demonstrate superior environmental profiles while maintaining good synthetic efficiency [28] [14] [29] [30]. Solvent-free methods and aqueous synthesis represent significant advances in sustainable chemistry [28] [30].